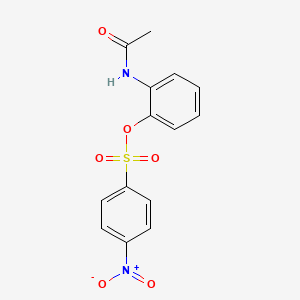

![molecular formula C7H7N3S B3212168 N-甲基噻吩并[3,2-d]嘧啶-4-胺 CAS No. 1097040-23-7](/img/structure/B3212168.png)

N-甲基噻吩并[3,2-d]嘧啶-4-胺

描述

“N-methylthieno[3,2-d]pyrimidin-4-amine” is a compound that has been studied for its potential biological activities . It is a key intermediate in many biologically active compounds .

Synthesis Analysis

The compound was synthesized from the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . The structure was confirmed by MS and 1H NMR .Molecular Structure Analysis

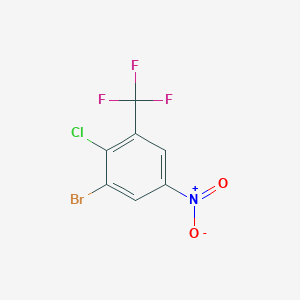

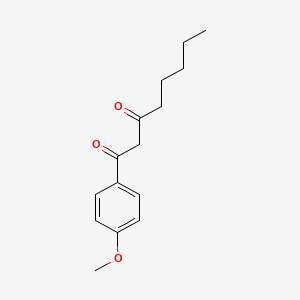

The molecular formula of “N-methylthieno[3,2-d]pyrimidin-4-amine” is C7H7N3S . Its average mass is 165.216 Da and its monoisotopic mass is 165.036072 Da .Chemical Reactions Analysis

The compound was synthesized from the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution .科学研究应用

凋亡诱导

N-甲基噻吩并[3,2-d]嘧啶-4-胺衍生物已被确认为有效的凋亡诱导剂。这些化合物,特别是 4-苯胺基衍生物,是使用基于细胞和半胱天冬酶的高通量筛选分析发现的。这些化合物,如 5d 和 5e,已显示出显着的效力,在人乳腺癌细胞中具有较低的 EC50 值,并被发现通过抑制微管蛋白聚合来诱导凋亡 (Kemnitzer 等人,2009).

抗氧化活性

一系列 N-甲基噻吩并[3,2-d]嘧啶-4-胺衍生物已被合成并评估其抗氧化特性。发现噻吩并嘧啶环上的给电子取代基的存在会增强自由基清除活性,表明具有显着的抗氧化潜力 (Kotaiah 等人,2012).

胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂

这些化合物已被探索为胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的潜在双重抑制剂,它们是核苷酸生物合成途径中的关键酶。特别是其中一种化合物对人 TS 和 DHFR 表现出显着的抑制效力,表明在癌症治疗中具有潜在应用 (Gangjee 等人,2008).

激酶抑制剂库的制备

N-甲基噻吩并[3,2-d]嘧啶-4-胺类似物已被制备为重点激酶库的一部分。该制备过程涉及构建噻吩并嘧啶核心的关键环化步骤,然后进行进一步的精加工以引入多样性点。这种方法对于快速合成具有潜在激酶抑制活性的化合物非常有价值 (Peng 等人,2007).

抗癌剂的生物活性类似物

高效的微波辅助化学过程已被用于合成 N-甲基噻吩并[3,2-d]嘧啶-4-胺的生物等排体类似物,被设想为有效的抗癌剂。这些衍生物已显示出对结直肠癌细胞增殖的抑制作用,与现有的抗癌药物相当 (Loidreau 等人,2020).

作用机制

Target of Action

N-methylthieno[3,2-d]pyrimidin-4-amine primarily targets the Phosphoinositide 3-kinase (PI3K) . PI3K is a key enzyme in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in many essential cellular functions including cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to changes in cellular functions such as growth, differentiation, and survival . Thienopyrimidine derivatives, including N-methylthieno[3,2-d]pyrimidin-4-amine, have been demonstrated to bear nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase .

Biochemical Pathways

The primary biochemical pathway affected by N-methylthieno[3,2-d]pyrimidin-4-amine is the PI3K/AKT/mTOR signaling pathway . By inhibiting PI3K, the compound disrupts this pathway, leading to downstream effects on cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .

Pharmacokinetics

The compound’s lipophilicity, which is a key determinant of absorption, distribution, metabolism, and excretion (adme) properties, may allow it to diffuse easily into cells .

Result of Action

The molecular and cellular effects of N-methylthieno[3,2-d]pyrimidin-4-amine’s action primarily involve changes in cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking due to its inhibition of the PI3K/AKT/mTOR signaling pathway .

未来方向

“N-methylthieno[3,2-d]pyrimidin-4-amine” has shown potential as a drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . Future research could focus on further exploring its biological activities and potential applications in medicine.

属性

IUPAC Name |

N-methylthieno[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-8-7-6-5(2-3-11-6)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPMALJVBUIZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=C1SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

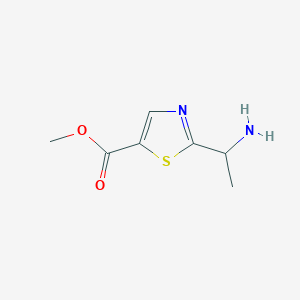

![Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine](/img/structure/B3212130.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)